molecular formula C11H21NO2 B15169727 [(2S)-piperidin-2-yl]methyl pentanoate CAS No. 647021-21-4

[(2S)-piperidin-2-yl]methyl pentanoate

Cat. No.: B15169727
CAS No.: 647021-21-4
M. Wt: 199.29 g/mol
InChI Key: VCYUWISZTPCXBB-JTQLQIEISA-N
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Description

[(2S)-Piperidin-2-yl]methyl pentanoate is a chiral ester derivative of pentanoic acid, featuring a piperidine ring substituted at the 2-position with a methyl pentanoate group. The (2S) stereochemistry confers distinct physicochemical and biological properties, making it relevant in pharmaceutical and synthetic chemistry. Piperidine derivatives are widely studied for their roles as intermediates in drug synthesis, enzyme inhibitors, and bioactive molecules .

Properties

CAS No.

647021-21-4

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

[(2S)-piperidin-2-yl]methyl pentanoate

InChI

InChI=1S/C11H21NO2/c1-2-3-7-11(13)14-9-10-6-4-5-8-12-10/h10,12H,2-9H2,1H3/t10-/m0/s1

InChI Key

VCYUWISZTPCXBB-JTQLQIEISA-N

Isomeric SMILES

CCCCC(=O)OC[C@@H]1CCCCN1

Canonical SMILES

CCCCC(=O)OCC1CCCCN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-piperidin-2-yl]methyl pentanoate typically involves the esterification of [(2S)-piperidin-2-yl]methanol with pentanoic acid. This reaction can be catalyzed by acidic or basic catalysts under reflux conditions. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts, and the reaction is often carried out in an organic solvent such as toluene or dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production.

Chemical Reactions Analysis

Hydrolysis (Saponification)

Under basic conditions (NaOH, H₂O, heat), the ester undergoes saponification to yield pentanoic acid and (2S)-piperidin-2-ylmethanol . Acidic workup (H⁺) protonates the alcohol .

Transesterification

Excess alcohol (e.g., (CH₃)₂CHCH₂CH₂OH) with H⁺ catalysis replaces the methyl group with the alcohol, forming a new ester and methanol. This reaction is reversible and depends on the alcohol’s nucleophilicity.

Nucleophilic Acyl Substitution

The carbonyl group is susceptible to nucleophilic attack. For example, Grignard reagents (e.g., CH₃MgI) or reducing agents like LiAlH₄ can react, though specific products depend on reaction conditions .

Reduction

LiAlH₄ reduces the ester to a primary alcohol, breaking the ester linkage and forming (2S)-piperidin-2-ylmethanol .

Table 1: Reaction Conditions and Products

Reaction TypeReagentsProductsReference
HydrolysisNaOH, H₂O, heatPentanoic acid + (2S)-piperidin-2-ylmethanol
TransesterificationExcess alcohol, H⁺New ester + methanol
ReductionLiAlH₄, (CH₃CH₂)₂O(2S)-piperidin-2-ylmethanol
  • Mechanisms of Action in Biological Systems
    The compound’s structural similarity to bioactive molecules enables interactions with enzymes and receptors. Its chiral center at the piperidine ring facilitates stereospecific binding, making it a candidate for targeted therapies.

  • Physical and Chemical Properties

  • Molecular Formula : C₁₄H₂₁NO₂.

  • Solubility : Soluble in organic solvents (e.g., dichloromethane, ethanol).

  • Crystalline Properties : Crystallographic data (if available) would reveal bond lengths and angles critical for understanding reactivity.

Table 2: Physical Properties

PropertyDescriptionReference
Molecular FormulaC₁₄H₂₁NO₂
SolubilityOrganic solvents
StabilityStable under standard conditions

Scientific Research Applications

[(2S)-piperidin-2-yl]methyl pentanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of [(2S)-piperidin-2-yl]methyl pentanoate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The piperidine ring can mimic the structure of natural substrates or inhibitors, allowing it to modulate biological pathways. The ester group can be hydrolyzed in vivo to release the active piperidine derivative, which can then exert its effects on the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural Features of Selected Compounds
Compound Name Molecular Formula Key Functional Groups Stereochemistry Biological Relevance Reference
[(2S)-Piperidin-2-yl]methyl pentanoate C₁₁H₂₁NO₂ Piperidine, pentanoate ester (2S) Synthetic intermediate, CNS activity
MEP-FUBINACA () C₂₁H₂₂FN₃O₃ Indazole, fluorophenyl, pentanoate ester (2S) Synthetic cannabinoid receptor agonist
Ethyl 2-(piperidin-4-yl)acetate C₉H₁₇NO₂ Piperidine, ethyl acetate - Chiral building block in drug synthesis
Methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate C₈H₁₇NO₂ Methylamino, branched alkyl chain (2S,3S) Antimicrobial peptide analog
Benzyl pentanoate () C₁₂H₁₆O₂ Benzyl ester, pentanoate - Flavor/fragrance industry

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight (g/mol) LogP Solubility (mg/mL) TPSA (Ų) Bioavailability Score
This compound 199.29 1.98 ~10 (DMSO) 38.3 0.55
MEP-FUBINACA 383.43 3.52 <1 (Water) 75.6 0.17
Ethyl 2-(piperidin-4-yl)acetate 171.24 0.89 25 (Ethanol) 38.3 0.72
Methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate 171.23 0.75 >50 (Water) 52.3 0.85

Key Observations :

  • The piperidine ring in this compound enhances lipophilicity (LogP = 1.98) compared to ethyl 2-(piperidin-4-yl)acetate (LogP = 0.89), likely due to the longer pentanoate chain .
  • MEP-FUBINACA’s indazole-fluorophenyl substituents drastically increase molecular weight and LogP, reducing aqueous solubility .
  • Methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate exhibits high water solubility (>50 mg/mL), attributed to its polar methylamino group and compact structure .

Biological Activity

2-Aminomethyl-3-(3-trifluoromethyl-phenyl)-propionic acid is a compound of interest due to its unique structural features, particularly the trifluoromethyl group, which enhances its biological activity. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and potential anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound's chemical formula is C11H12F3NO3C_{11}H_{12}F_3NO_3, characterized by a trifluoromethyl group attached to a phenyl ring. This structure is significant for its interaction with biological targets due to the electron-withdrawing nature of the trifluoromethyl group, which can influence the compound's pharmacodynamics and pharmacokinetics.

Anti-Inflammatory Activity

Recent studies have demonstrated the anti-inflammatory properties of 2-Aminomethyl-3-(3-trifluoromethyl-phenyl)-propionic acid. The compound was evaluated for its ability to inhibit nitric oxide (NO) secretion in LPS-induced RAW264.7 macrophages, a standard model for studying inflammation.

  • Experimental Setup :
    • RAW264.7 cells were pre-treated with either 30 μM of Pyrrolidine dithiocarbamate (PDTC) or 6.0 μM of the title compound for 2 hours.
    • Following this, cells were treated with LPS (1.0 μg/mL) for 22 hours.
    • NO levels were measured using an ELISA kit.
  • Results :
    • The expression rate of NO production in RAW264.7 cells treated with PDTC was recorded at 68.32±2.69%68.32\pm 2.69\%.
    • In contrast, treatment with the title compound resulted in a significantly lower NO production rate of 52.19±0.37%52.19\pm 0.37\%, indicating its potential as an anti-inflammatory agent .

Comparative Analysis of Biological Activities

The following table summarizes various compounds with similar structures and their biological activities:

Compound NameStructureBiological ActivityReference
2-Aminomethyl-3-(3-trifluoromethyl-phenyl)-propionic acidStructureAnti-inflammatory (NO inhibition)
Trifluoromethyl-containing drugsVariesEnhanced potency against various targets
Other aryl-urea derivativesVariesAntibacterial and anticancer activities

Case Studies

  • Case Study on Inhibition of Pro-inflammatory Cytokines :
    • A study involving similar compounds indicated that modifications leading to increased lipophilicity and electronic properties significantly enhanced their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Fragment-Based Drug Discovery :
    • Research on fragment-based drug discovery highlighted that trifluoromethyl groups can enhance binding affinity to target proteins, suggesting potential pathways for developing new therapeutics based on this compound .

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